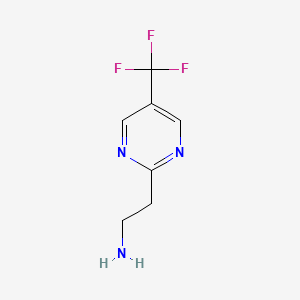
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine typically involves the reaction of 5-(trifluoromethyl)pyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can be compared with other similar compounds, such as:
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine: This compound has a methyl group instead of a hydrogen atom at the 4-position of the pyrimidine ring, which can affect its reactivity and biological activity.
2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine: The pyridine ring in this compound can influence its chemical properties and interactions compared to the pyrimidine ring in this compound.
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine:
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of trifluoromethyl-substituted pyrimidine derivatives in scientific research.
Propiedades
Fórmula molecular |
C7H8F3N3 |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6(1-2-11)13-4-5/h3-4H,1-2,11H2 |
Clave InChI |
OBPRECIZHBIKOK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




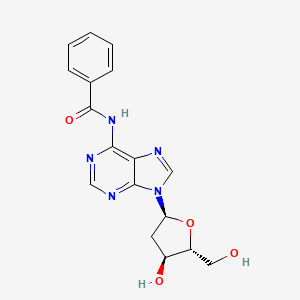
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
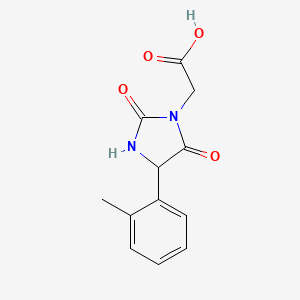
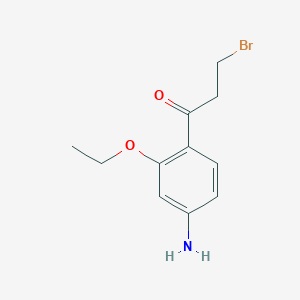
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
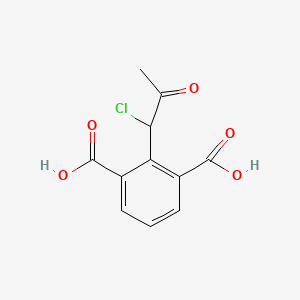
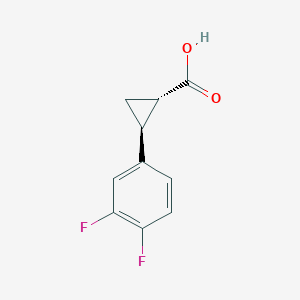
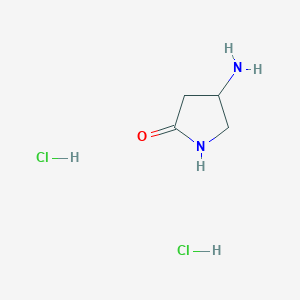
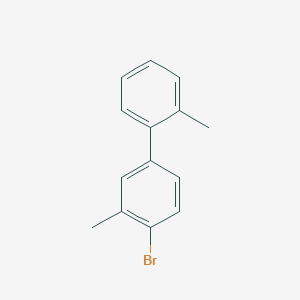

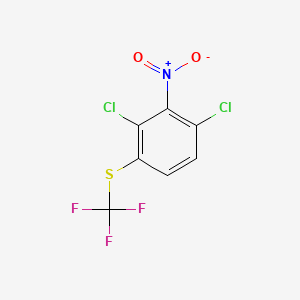
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
